
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique cycloheptane ring structure, which includes amino and difluoromethyl groups, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the cycloheptane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may be exploited to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,5R)-5-Amino-4,4-difluorocyclohexane-1-carboxylic acid
- (1R,5R)-5-Amino-4,4-difluorocyclopentane-1-carboxylic acid
- (1R,5R)-5-Amino-4,4-difluorocyclooctane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride has a larger ring size, which can influence its reactivity and interactions with biological targets. The presence of both amino and difluoromethyl groups also provides unique chemical properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIUBPJFUABJIR-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
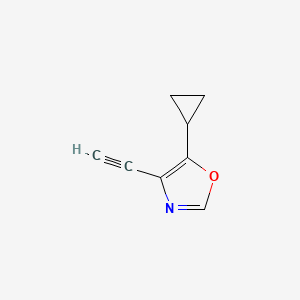
![methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2540199.png)

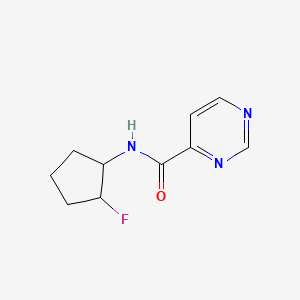
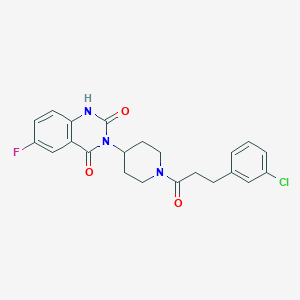

![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2540208.png)
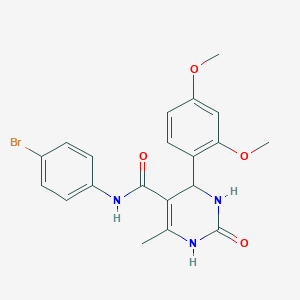
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540213.png)
![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2540215.png)
![9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
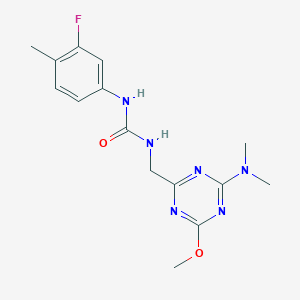
![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)
